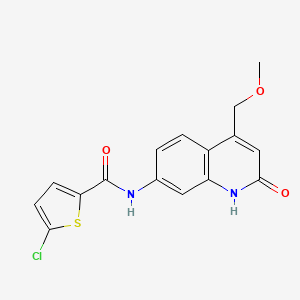![molecular formula C19H16Cl2N4O2 B2381033 N'-[(E)-(2,4-dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide CAS No. 1285546-00-0](/img/structure/B2381033.png)
N'-[(E)-(2,4-dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N’-[(E)-(2,4-dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide” is a chemical compound with the linear formula C20H18Cl2N4O2 . It has a molecular weight of 417.298 .
Molecular Structure Analysis
The molecular structure of this compound is defined by its linear formula, C20H18Cl2N4O2 . For a more detailed structural analysis, specialized software or databases would be required.Aplicaciones Científicas De Investigación
Corrosion Inhibition
Compounds related to N'-[(E)-(2,4-dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide have been investigated for their corrosion protection behavior. A study on carbohydrazide-pyrazole compounds has shown significant inhibition efficiency towards the corrosion of mild steel in an HCl solution. The use of these inhibitors at optimum concentration resulted in high inhibition efficiency, suggesting their potential as effective corrosion inhibitors. These compounds exhibit mixed adsorption behavior and form protective layers on the metal surface, confirmed through various spectroscopic and topographical analyses (Paul, Yadav, & Obot, 2020).
Molecular Docking Studies
Various derivatives have been subjected to molecular docking studies to explore their biological significance. For instance, vibrational spectroscopic investigations and molecular dynamic simulations have been performed to understand the local reactivity properties of similar compounds. These studies include natural bond orbital analysis and docking results, suggesting potential as inhibitors against specific enzymes, indicating their relevance in designing compounds with desired biological activities (Pillai et al., 2017).
Antimicrobial Evaluation
The antimicrobial activity of pyrazole derivatives has been evaluated, with some compounds showing significant effects against various bacterial and fungal species. These studies highlight the potential of pyrazole-3-carbohydrazide derivatives as antimicrobial agents, providing a basis for the development of new therapeutic agents (Ningaiah et al., 2014).
Propiedades
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4O2/c1-2-27-15-7-4-12(5-8-15)17-10-18(24-23-17)19(26)25-22-11-13-3-6-14(20)9-16(13)21/h3-11H,2H2,1H3,(H,23,24)(H,25,26)/b22-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAGUQLPWDYYLA-SSDVNMTOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(2,4-dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

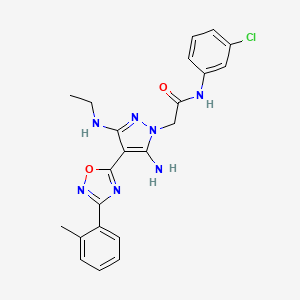
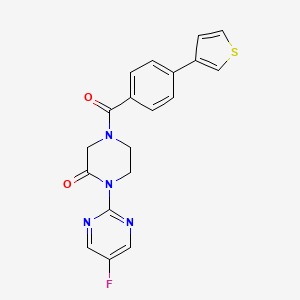
![(Z)-N-[(4-Chlorophenyl)methyl]-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide](/img/structure/B2380956.png)
![5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)-N-[2-(3-methylthiophen-2-yl)ethyl]pentanamide](/img/structure/B2380960.png)
![(3S,11bR)-3-isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one](/img/no-structure.png)
![1-[1-(2,6-Dimethylphenyl)imidazol-2-yl]ethanone](/img/structure/B2380963.png)
![N-(4-Methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-YL)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2380964.png)
![N-[1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-yl]-N-methylprop-2-enamide](/img/structure/B2380965.png)
![(NE)-N-[(2-bromo-4-chlorophenyl)methylidene]hydroxylamine](/img/structure/B2380966.png)
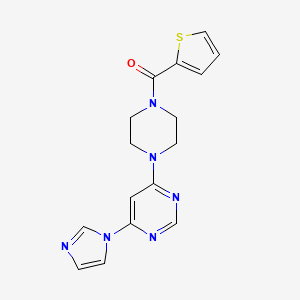
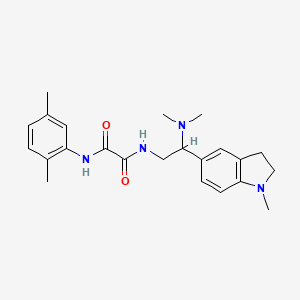
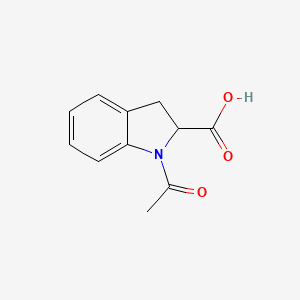
![N-(3-fluoro-4-methylphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2380971.png)
